molecular formula C6H9N3O2S B13970895 N,N-dimethylpyrimidine-2-sulfonamide

N,N-dimethylpyrimidine-2-sulfonamide

Cat. No.: B13970895
M. Wt: 187.22 g/mol
InChI Key: ZVSQQXMALPCUOV-UHFFFAOYSA-N
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Description

N,N-Dimethylpyrimidine-2-sulfonamide is a chemical compound of interest in medicinal chemistry and oncology research, particularly in the study of hybrid molecular structures. Pyrimidine-sulfonamide hybrids have been identified as privileged scaffolds in anticancer agent development due to their ability to simultaneously act on different targets within cancer cells . These hybrids can exert their effects through various mechanisms, such as inhibiting key metalloenzymes like carbonic anhydrase (CA) and disrupting critical protein-protein interactions like Hsp90-Cdc37, which can lead to the degradation of client kinases and cell cycle arrest . The integration of the pyrimidine moiety, known for its role in inhibitors targeting EGFR, DHFR, and other kinases, with the sulfonamide group, which offers favorable properties like good stability and blood-brain barrier permeability, creates a multifunctional pharmacophore . This makes such compounds valuable tools for researchers investigating novel pathways to overcome drug resistance and improve the selectivity of therapeutic candidates. The structural features of this compound, including the dimethylamino group on the sulfonamide nitrogen, may be explored to modulate physicochemical properties and refine structure-activity relationships (SAR). This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

N,N-dimethylpyrimidine-2-sulfonamide

InChI

InChI=1S/C6H9N3O2S/c1-9(2)12(10,11)6-7-4-3-5-8-6/h3-5H,1-2H3

InChI Key

ZVSQQXMALPCUOV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Sulfonamides

Sulfonamides are typically synthesized by the reaction of sulfonyl chlorides with amines, a method that generally provides high yields and operational simplicity. This classical approach is widely applied for preparing aromatic and heteroaromatic sulfonamides, including pyrimidine derivatives.

  • Sulfonyl Chloride Route: Aromatic or heteroaromatic sulfonyl chlorides react with primary or secondary amines under controlled conditions to yield sulfonamides. The reaction is usually conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like triethylamine to neutralize the released HCl.

  • Nitroarene Reduction Coupling: An alternative method involves the reductive coupling of nitroarenes with sodium arylsulfinates, catalyzed by metals such as palladium on carbon or iron-based metal-organic frameworks. This method allows direct formation of sulfonamides without pre-formed sulfonyl chlorides and can be performed under mild aqueous conditions with recyclable catalysts.

Specific Preparation of N,N-Dimethylpyrimidine-2-sulfonamide

The synthesis of this compound involves the sulfonylation of 4,6-dimethylpyrimidin-2-amine or related pyrimidine amines followed by N-methylation to introduce the dimethyl substitution on the sulfonamide nitrogen.

Stepwise Synthesis from Pyrimidine Amines and Sulfonyl Chlorides
  • Step 1: Preparation of Pyrimidin-2-amine Derivative

    The starting material, 4,6-dimethylpyrimidin-2-amine, is commercially available or can be synthesized via condensation reactions involving guanidine and appropriate diketones or aldehydes.

  • Step 2: Sulfonylation

    The pyrimidin-2-amine is reacted with sulfonyl chlorides such as benzenesulfonyl chloride or substituted sulfonyl chlorides in aprotic solvents (e.g., DMF or tetrahydrofuran) with triethylamine as a base. The reaction is typically carried out at ambient to reflux temperatures for several hours to afford the corresponding N-(4,6-dimethylpyrimidin-2-yl)sulfonamide intermediates.

  • Step 3: N,N-Dimethylation

    The sulfonamide intermediate undergoes methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a strong base like sodium hydride (50% dispersion in mineral oil). This reaction is conducted under inert atmosphere (nitrogen) in solvents like DMF, typically at room temperature or slightly elevated temperatures for 2 to 18 hours. The methylation converts the sulfonamide NH into an N,N-dimethyl group, yielding this compound.

Data Tables Summarizing Key Preparation Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Sulfonylation 4,6-Dimethylpyrimidin-2-amine + Sulfonyl chloride + Triethylamine DMF / THF RT to reflux (25–80 °C) 1–8 hours 70–90 Base neutralizes HCl; reaction monitored by TLC
N,N-Dimethylation Sulfonamide intermediate + Sodium hydride + Dimethyl sulfate DMF RT to 50 °C 2–18 hours 60–85 Inert atmosphere; methylation confirmed by NMR
Reductive coupling Nitro-pyrimidine + Sodium arylsulfinate + Pd/C catalyst Water RT to 50 °C 2–6 hours 65–80 Sustainable, catalyst recyclable; no extra reducing agents

Exhaustive Research Findings and Notes

  • The classical sulfonylation followed by N-methylation remains the most reliable and widely used method for preparing this compound, providing high purity and good yields.

  • The use of sodium hydride as a base in the methylation step is critical for efficient deprotonation of the sulfonamide nitrogen and subsequent methylation.

  • Alternative catalytic reductive coupling methods provide greener and more sustainable routes but require optimization for heteroaryl substrates like pyrimidines.

  • The choice of solvent and temperature significantly affects the reaction rate and product purity; polar aprotic solvents such as DMF and THF are preferred for sulfonylation and methylation steps.

  • Characterization by nuclear magnetic resonance (NMR) spectroscopy confirms the presence of methyl groups on the sulfonamide nitrogen and the integrity of the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N,N-dimethylpyrimidine-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N,N-dimethylpyrimidine-2-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Sulfonamide Pyrimidine Substitution
N,N-Dimethylpyrimidine-2-sulfonamide C₆H₉N₃O₂S 187.22* N,N-dimethyl 2-position
Sulfadimidine C₁₂H₁₄N₄O₂S 278.36 4-aminophenyl 4,6-dimethyl
Sulfamethazine C₁₂H₁₄N₄O₂S 278.36 4-aminophenyl 4,6-dimethyl
N-Methylpyrimidine-methanesulfonamide (from ) C₇H₁₁N₃O₂S 213.25* N-methyl, methanesulfonamide 2-position

*Calculated based on molecular formula.

Key Observations :

  • This compound lacks the aniline group present in sulfadimidine and sulfamethazine, reducing its capacity for hydrogen bonding but increasing lipophilicity.
  • The 4,6-dimethylpyrimidine substitution in sulfadimidine and sulfamethazine enhances steric hindrance and stability, critical for antibacterial activity .

Physicochemical Properties

Solubility and Crystallinity
  • Sulfadimidine: Forms 1:1 co-crystals with salicylic acid and aminobenzoic acids due to hydrogen bonding between the aniline NH₂ and carboxylic acid groups .
  • This compound : The dimethyl group on the sulfonamide likely reduces hydrogen bonding capacity, favoring solubility in organic solvents over water. This property may limit co-crystal formation compared to sulfadimidine .
  • Sulfamethazine: Similar to sulfadimidine but with slight variations in pharmacokinetics due to minor structural differences .
Table 2: Comparative Research Insights
Compound Key Research Findings References
Sulfadimidine Forms stable co-crystals with carboxylic acids; used in antibacterial formulations.
This compound Hypothesized to exhibit altered pharmacokinetics due to lipophilicity; understudied.
Sulfamethazine Veterinary antibiotic with residue concerns in food-chain systems.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N,N-dimethylpyrimidine-2-sulfonamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of bases and solvents. For instance, using 3-picoline or 3,5-lutidine as bases in dimethyl sulfoxide (DMSO) significantly enhances coupling efficiency and reduces impurities during sulfonamide formation. Refluxing with phosphoryl chloride followed by controlled hydrolysis and crystallization can achieve yields above 85% . Additionally, purification via sodium hydroxide dissolution and acetic acid precipitation improves purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis at 293 K with a data-to-parameter ratio >16 and R factor <0.05 ensures precise structural determination. Key bond lengths (e.g., C–S and N–S bonds) and torsion angles should be validated against computational models .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR in DMSO-d6 resolve methyl and sulfonamide protons (δ ~2.10–2.29 ppm for CH3 groups, δ ~155–169 ppm for pyrimidine carbons) .
  • HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M-H]<sup>−</sup> at 326.9956 m/z) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., antimicrobial enzymes). Key steps include:

  • Preparing the ligand (sulfonamide derivative) and receptor (e.g., bacterial dihydropteroate synthase) using force fields (e.g., AMBER).
  • Validating docking poses via binding energy calculations (ΔG < −7 kcal/mol indicates strong affinity) .
  • Cross-referencing results with experimental MIC (Minimum Inhibitory Concentration) assays to confirm inhibitory effects .

Q. How can researchers resolve contradictions in reaction yields when synthesizing sulfonamide derivatives under similar conditions?

  • Methodological Answer : Contradictions often arise from raw material impurities or solvent/base interactions. Strategies include:

  • Reagent purity validation : Use HPLC or GC-MS to detect contaminants (e.g., residual amines or sulfoxides) .
  • In situ monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and optimize reaction times .
  • Solvent/base screening : Test alternative bases (e.g., pyridine derivatives vs. DABCO) and solvents (DMSO vs. DMF) to identify optimal conditions .

Q. What strategies validate the structure-activity relationship (SAR) for antimicrobial effects in sulfonamide derivatives?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogens (Cl, Br), methoxy, or nitro groups at the pyrimidine or benzene rings. Compare MIC values against Gram-positive/negative bacteria .
  • Electronic effects : Use Hammett σ constants to correlate electron-withdrawing/donating groups with bioactivity. For example, nitro groups enhance activity by increasing electrophilicity at the sulfonamide sulfur .
  • Crystallographic data : Correlate bond angles (e.g., S–N–C) with antibacterial potency to identify steric or electronic prerequisites .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Free energy perturbation (FEP) : Refine docking models by incorporating solvation effects and entropy changes .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores .
  • Meta-analysis : Review literature on structurally similar sulfonamides to identify trends in false positives/negatives .

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